molecular formula C24H21BrN2O5 B11553329 2-Methoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate CAS No. 339577-80-9

2-Methoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Cat. No.: B11553329
CAS No.: 339577-80-9
M. Wt: 497.3 g/mol
InChI Key: RMYVOQFIZRGDIA-VULFUBBASA-N
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Description

2-Methoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C24H21BrN2O5. This compound is known for its unique structure, which includes a methoxy group, a methylphenoxy group, and a bromobenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include methoxybenzene, methylphenol, and bromobenzoic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to control the reaction conditions. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Industrial production methods may also include purification steps such as crystallization, filtration, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromine atom in the bromobenzoate group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is used in various scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable tool in organic synthesis and reaction mechanism studies.

    Biology: Researchers investigate the compound’s potential biological activities, such as its effects on cellular processes and its interactions with biomolecules.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
  • 2-Methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
  • 2-Methoxy-4-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Uniqueness

2-Methoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, as it can serve as a model compound for studying specific chemical reactions and mechanisms.

Properties

CAS No.

339577-80-9

Molecular Formula

C24H21BrN2O5

Molecular Weight

497.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C24H21BrN2O5/c1-16-6-3-4-9-20(16)31-15-23(28)27-26-14-17-10-11-21(22(12-17)30-2)32-24(29)18-7-5-8-19(25)13-18/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+

InChI Key

RMYVOQFIZRGDIA-VULFUBBASA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Origin of Product

United States

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